Product packaging for 3-Amino-1-(3,4-dimethoxyphenyl)thiourea(Cat. No.:CAS No. 721408-62-4)

3-Amino-1-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B2624165
CAS No.: 721408-62-4
M. Wt: 227.28
InChI Key: CKPPASSKOHRKQO-UHFFFAOYSA-N
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Description

3-Amino-1-(3,4-dimethoxyphenyl)thiourea is a chemical compound with the molecular formula C9H13N3O2S and a molecular weight of 227.28 g/mol . Its structure features a thiourea group (a carbothioyl group linked to a hydrazine) attached to a 3,4-dimethoxyphenyl ring, which is of significant interest in medicinal and organic chemistry research . The CAS Registry Number for this compound is 721408-62-4 . Thiourea derivatives are extensively studied for their diverse biological activities. Recent scientific literature highlights that structurally related thiourea compounds hybridized with other pharmacophores, such as 1,3,4-thiadiazole rings, demonstrate remarkable antimicrobial activity . Specific sulfonyl thiourea derivatives have shown potent inhibitory effects against pathogens like Staphylococcus aureus , with some exhibiting strong inhibition of key bacterial enzymes including DNA gyrase and dihydrofolate reductase . Furthermore, other unsymmetrical thiourea derivatives have been evaluated for their enzyme inhibition potential against targets like acetylcholinesterase and butyrylcholinesterase, indicating the value of the thiourea scaffold in biochemical research . The presence of the 3,4-dimethoxyphenyl moiety is a common feature in compounds with documented biological activity, underscoring the research value of this specific compound as a building block or a candidate for direct evaluation in various assay systems . This product is intended For Research Use Only and is not approved for use in humans or animals as a drug, cosmetic, or for any other application.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O2S B2624165 3-Amino-1-(3,4-dimethoxyphenyl)thiourea CAS No. 721408-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-13-7-4-3-6(5-8(7)14-2)11-9(15)12-10/h3-5H,10H2,1-2H3,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPPASSKOHRKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Amino 1 3,4 Dimethoxyphenyl Thiourea and Analogues

General Synthetic Strategies for Thiourea (B124793) Compounds

The construction of the thiourea backbone can be achieved through several reliable and adaptable synthetic methodologies. The most prevalent strategies involve the coupling of isothiocyanates with amines, the use of thiosemicarbazide (B42300) intermediates, and subsequent cyclization reactions to form complex heterocyclic systems.

The most direct and widely employed method for synthesizing N,N'-disubstituted thioureas is the reaction between an isothiocyanate and a primary or secondary amine. nih.gov This reaction is a form of thioacylation and is highly efficient, often proceeding at room temperature with high yields. acs.orgorganic-chemistry.org The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isothiocyanate group.

The versatility of this method allows for the preparation of a vast array of thiourea derivatives by simply varying the substituents on both the amine and the isothiocyanate precursors. rsc.orgresearchgate.net The reaction conditions can be tuned based on the reactivity of the starting materials; for instance, less reactive aromatic amines may require heating. nih.gov The choice of solvent can range from polar aprotic solvents like acetonitrile (B52724) to refluxing in ethanol. nih.gov Moreover, mechanochemical methods, such as ball milling, have been shown to produce quantitative yields in minutes, offering a solvent-free and efficient alternative to traditional solution-phase synthesis. nih.gov

Table 1: Examples of Isothiocyanate-Amine Coupling Reaction Conditions
Amine ReactantIsothiocyanate ReactantConditionsProduct TypeYieldReference
Nα-Fmoc-β-amino-L-alaninePeracetylated glycosylmethyl isothiocyanatesSolution-phaseThiourea-tethered C-glycosyl amino acids70-75% rsc.org
Primary AminesAromatic IsothiocyanatesBall milling, 30 Hz, 10 minAromatic/Aliphatic disubstituted thioureas≥99% nih.gov
4-aminophenol3,4,5-trimethoxyphenyl isothiocyanateAcetonitrile, Room Temp, 30 min1-(4-Hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)thioureaNot specified nih.gov
Primary Amines(Me4N)SCF3 (Isothiocyanate precursor)Room TemperatureUnsymmetrical ThioureasHigh acs.org

Thiosemicarbazides are valuable precursors for the synthesis of certain thiourea derivatives and are themselves an important class of compounds. researchgate.net They can be synthesized by reacting carbohydrazides with aryl isothiocyanates. researchgate.net In this reaction, the isothiocyanate preferentially reacts with the hydrazinyl -NH2 group. researchgate.net Another route involves the base-catalyzed addition of arylamines to carbon disulfide, followed by reaction with methyl iodide and subsequent hydrazinolysis to yield 4-arylthiosemicarbazides. researchgate.net

These thiosemicarbazide intermediates can then be used to synthesize more complex molecules. For instance, condensing thiosemicarbazide with phenols and substituted aromatic aldehydes in a one-pot reaction can produce various thiourea and thiosemicarbazide derivatives. researchgate.net Thiosemicarbazides are polyfunctional compounds that serve as key building blocks for a multitude of heterocyclic compounds, including pyrazoles, thiazoles, triazoles, and thiadiazines. researchgate.net

The thiourea functional group is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The presence of nitrogen and sulfur atoms allows for various cyclization pathways. Thiourea and its derivatives can act as binucleophiles, reacting with dielectrophilic reagents to form five-, six-, or seven-membered rings.

For example, N,N'-disubstituted thioureas can undergo oxidative cyclization to yield thiazole (B1198619) derivatives. ekb.eg Thiourea derivatives are also instrumental in multicomponent reactions for synthesizing heterocyclic scaffolds like 3,4-dihydropyrimidinones and thiones (DHPMs). nih.govnih.gov In these reactions, the thiourea component is condensed with an aldehyde and a third component, such as an electron-deficient alkyne, to construct the heterocyclic ring. nih.govnih.gov The use of chiral thiourea-based organocatalysts can facilitate asymmetric cyclization reactions, leading to the formation of chiral heterocycles like naphthopyran and oxazine (B8389632) derivatives with high enantioselectivity. chim.itbeilstein-journals.org

Table 2: Examples of Heterocyclic Systems Synthesized from Thiourea Derivatives
Thiourea Derivative/PrecursorReactantsCatalyst/ConditionsResulting HeterocycleReference
N,N'-disubstituted thioureaBr2/AcOHOxidative cyclizationThiazole ekb.eg
ThioureaAldehydes, Electron deficient alkynesSecondary amine, p-TSA, TMSCl3,4-Dihydropyrimidinethiones (DHPMs) nih.gov
Thiourea2-Naphthol, α,α-dicyanoolefinsChiral bifunctional thiourea VChiral Naphthopyrans chim.it
N-(Benzothiazol-2-yl)-N′-(Aryl)thioureasMalonic acid, Acetyl chlorideCyclizationThiobarbituric acids nih.gov

Synthesis Pathways for "3-Amino-1-(3,4-dimethoxyphenyl)thiourea" and its Structural Congeners

A plausible and direct synthetic route for "this compound" follows the general isothiocyanate-amine coupling strategy. vulcanchem.com This pathway involves two main steps: the formation of the isothiocyanate intermediate and the subsequent coupling with a suitable amine.

Synthesis of 3,4-Dimethoxyphenyl Isothiocyanate : The starting material is 3,4-dimethoxyaniline. This compound is first converted into its corresponding isothiocyanate. A common method for this transformation involves treatment with thiophosgene (B130339) (CSCl₂) or a less hazardous equivalent. vulcanchem.com

Coupling Reaction : The resulting 3,4-dimethoxyphenyl isothiocyanate is then reacted with hydrazine (B178648) or a protected form of hydrazine. The nucleophilic amino group of hydrazine attacks the electrophilic carbon of the isothiocyanate to form the target compound, "this compound." The reaction is typically carried out in a suitable solvent such as dioxane or ethanol, often under reflux and sometimes with a base catalyst like triethylamine (B128534) to facilitate the reaction. vulcanchem.com

Structural congeners can be synthesized by modifying the starting materials. For instance, using different substituted anilines (e.g., 3-fluoro-4-methoxyaniline) in the first step would lead to analogues with varied substitution patterns on the phenyl ring. biosynth.com Similarly, using substituted hydrazines in the coupling step would result in analogues with different groups attached to the terminal nitrogen.

Table 3: Hypothetical Reaction Pathway for this compound
StepStarting MaterialReagents/ConditionsIntermediate/ProductReference
13,4-DimethoxyanilineThiophosgene (or equivalent)3,4-Dimethoxyphenyl isothiocyanate vulcanchem.com
23,4-Dimethoxyphenyl isothiocyanateHydrazine, Dioxane or Ethanol, Reflux, TriethylamineThis compound vulcanchem.com

Synthetic Optimization and Yield Enhancement Strategies

Catalyst Selection : The use of bifunctional catalysts, such as chiral amine-thioureas, can significantly enhance reaction rates and control stereoselectivity in cyclization reactions. beilstein-journals.org

Reaction Conditions : Fine-tuning parameters like solvent, temperature, and pH is essential. For isothiocyanate-amine couplings, "on-water" reactions have been shown to be facile and sustainable, with the physical nature and solubility of reagents in water influencing the reaction rate. organic-chemistry.org

Mechanochemistry : As mentioned previously, solvent-free ball milling offers a rapid, quantitative, and environmentally friendly alternative to solution-based methods for thiourea synthesis. nih.gov This method can reduce reaction times from hours to minutes and simplify product isolation.

Alternative Reagents : To avoid toxic and volatile reagents like thiophosgene or carbon disulfide, bench-stable solid reagents such as (Me₄N)SCF₃ can be used for the efficient transformation of primary amines to isothiocyanates. acs.org Similarly, N,N'-di-Boc-substituted thiourea can act as a mild thioacylating agent. organic-chemistry.org

Diversification and Derivatization Approaches for "this compound" Analogues

"this compound" serves as a scaffold for the creation of diverse chemical libraries for biological screening. Derivatization can be targeted at several positions on the molecule.

N3-Amino Group Modification : The terminal amino group is a prime site for derivatization. It can be acylated, alkylated, or used as a nucleophile to react with various electrophiles, introducing a wide range of functional groups to modulate properties like solubility or biological target affinity. vulcanchem.com

Aromatic Ring Functionalization : Starting with different substituted 3,4-dimethoxyanilines allows for the introduction of various substituents (e.g., halogens, nitro groups, alkyl groups) onto the phenyl ring. These substituents can alter the electronic properties and steric profile of the molecule.

Condensation and Cyclization : The thiourea moiety itself can be a reactive handle for further transformations. For example, condensation of the thiourea analogue with various isocyanates or isothiocyanates can lead to the synthesis of pyrazole-based urea (B33335) and thiourea derivatives. nih.gov The scaffold can also be reacted with reagents like malonic acid to form new heterocyclic systems, such as thiobarbituric acids. nih.gov This approach is widely used to generate libraries of compounds for screening as antimicrobial or anticancer agents. nih.govmdpi.com

Substituent Modifications on the Aromatic Ring System

Modifications to the 3,4-dimethoxyphenyl ring of the parent compound are a key strategy for fine-tuning its electronic and steric properties. The introduction of various functional groups can influence factors such as lipophilicity and hydrogen bonding capacity, which are critical for molecular interactions.

Research into analogous diaryl thiourea derivatives highlights the importance of balancing lipophilicity and hydrophilicity. mdpi.com To improve permeability across lipophilic cellular membranes, long non-polar alkyl terminal chains, ranging from six to sixteen carbon atoms, can be incorporated into the aniline (B41778) precursor before its conversion to the corresponding thiourea. mdpi.com Conversely, to enhance aqueous solubility, a fluorine group can be introduced onto the aromatic ring, acting as a hydrogen bond acceptor. mdpi.com

Table 1: Examples of Aromatic Ring Modifications on Phenylthiourea (B91264) Analogues

Base Scaffold Modification Strategy Example Precursors Resulting Derivative Class
Diaryl thiourea Introduction of fluorine for increased aqueous solubility 4-Fluorophenyl isothiocyanate + Alkoxy anilines Fluoro- and alkoxy-substituted diaryl thioureas

Functionalization of the Aliphatic Chain

In "this compound," the terminal primary amino group serves as the key point for "aliphatic chain" functionalization. This site is a reactive handle for introducing a wide array of chemical moieties, thereby creating novel analogues. General strategies in organic synthesis for the regioselective functionalization of molecules with multiple amine groups often rely on the differential reactivity of aromatic versus aliphatic amines.

Modern synthetic methods offer pathways for the direct conversion of aliphatic C-H bonds into various functional groups, a strategy applicable to analogues featuring longer alkyl chains. nih.gov Photoredox catalysis, for example, enables the intermolecular functionalization of unactivated C-H bonds, allowing for their conversion to C-N, C-F, C-Br, and other bonds. nih.gov This approach allows for late-stage diversification of complex molecules without requiring a complete de novo synthesis.

A more direct method for derivatizing the terminal amino group involves its reaction with electrophiles. For instance, the nucleophilic amino group can react with various isocyanates or isothiocyanates to extend the chain and form urea or thiourea linkages, respectively. This approach is a cornerstone of thiourea synthesis, where amines act as nucleophiles. mdpi.comresearchgate.net

Table 2: Conceptual Strategies for Functionalization

Target Site Functionalization Method Reagents/Catalysts Potential Product
Terminal Amino Group Nucleophilic addition Isocyanates, Acid Chlorides Urea or Amide derivatives

Incorporation of Distinct Heterocyclic Scaffolds

Integrating heterocyclic rings into the thiourea framework is a widely employed strategy to generate structurally diverse and novel chemical entities. Thioureas are versatile intermediates for synthesizing heterocyclic compounds such as 1,3-thiazoles and pyrimidines. nih.gov The synthesis often begins with the creation of an isothiocyanate intermediate which then reacts with a heterocyclic amine via nucleophilic addition. nih.gov

This methodology has been used to produce N-acyl thiourea derivatives bearing various heterocyclic systems. In one study, an acid chloride was condensed with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacted with amines like 2-aminobenzothiazole (B30445) or 2-amino-6-methylpyridine (B158447) to yield the final heterocyclic thiourea derivatives. nih.gov

Other research has focused on designing thiourea derivatives containing specific sulfur-containing heterocycles as potential enzyme inhibitors. nih.gov For example, novel N-aryl-N'-substituted phenylthiourea derivatives were synthesized incorporating 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid and 2-(1,3,4-thiadiazol-2-yl)thio acetic acid scaffolds. nih.gov Similarly, pyrazole-based thiourea derivatives have been synthesized by reacting 4-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl)aniline with various isothiocyanates, demonstrating the modularity of this synthetic approach. nih.gov The incorporation of these varied heterocyclic systems significantly expands the chemical space accessible from the basic thiourea structure. mdpi.com

Table 3: Examples of Heterocyclic Scaffolds Incorporated into Thiourea Derivatives

Heterocyclic Scaffold Synthetic Approach Example Starting Materials
Benzothiazole Reaction of isothiocyanate with heterocyclic amine Isothiocyanate + 2-Aminobenzothiazole
Pyridine Reaction of isothiocyanate with heterocyclic amine Isothiocyanate + 2-Amino-6-methylpyridine
Thiophene Design and synthesis of N-aryl-N'-substituted phenylthioureas 4,5,6,7-Tetrahydro-2-aminobenzo[b]thiophene-3-carboxylic acid derivatives
1,3,4-Thiadiazole Design and synthesis of N-aryl-N'-substituted phenylthioureas 2-(1,3,4-Thiadiazol-2-yl)thio acetic acid derivatives

Structure Activity Relationship Sar Studies of 3 Amino 1 3,4 Dimethoxyphenyl Thiourea Derivatives

Fundamental Principles of SAR in Thiourea (B124793) Chemistry

Thiourea and its derivatives are a versatile class of organic compounds with a wide array of biological applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties. The SAR of thiourea derivatives is fundamentally governed by the nature and position of substituents on the thiourea scaffold. The thiourea moiety, with its N-H and C=S groups, can act as a hydrogen bond donor and acceptor, respectively, facilitating interactions with biological targets such as enzymes and receptors.

The biological activity of thiourea derivatives is intricately linked to their physicochemical properties, which are in turn influenced by the substituents. Key properties that are often modulated in SAR studies include:

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the acidity of the N-H protons and the nucleophilicity of the sulfur atom, thereby affecting the strength of interactions with biological targets.

Steric Factors: The size and shape of the substituents can dictate the binding affinity and selectivity of the molecule for its target. Bulky substituents may enhance binding by occupying specific pockets in the active site or, conversely, may hinder binding due to steric clashes.

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is a critical determinant of the binding affinity of thiourea derivatives. The N-H groups of the thiourea core are excellent hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor.

Quantitative structure-activity relationship (QSAR) studies are frequently employed to correlate these physicochemical properties with biological activity, providing a rational basis for the design of new, more potent derivatives farmaciajournal.comresearchgate.net.

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of derivatives of "3-Amino-1-(3,4-dimethoxyphenyl)thiourea" can be significantly altered by modifying the substituents on the phenyl ring and the amino group.

The introduction of halogen atoms (F, Cl, Br, I) and trifluoromethyl (-CF3) groups onto the aromatic ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule.

Halogens: Halogen atoms are electron-withdrawing through the inductive effect and can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. The position of the halogen on the phenyl ring is critical. For instance, in a series of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas, the nature and position of the substituent on the benzothiazole ring significantly influenced their biological activity nih.gov.

Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation can enhance metabolic stability by blocking sites of oxidation. In a study of thiourea derivatives containing a 1,2,4-triazole moiety, a compound with a 4-trifluorophenyl group exhibited the highest larvicidal activity nih.gov.

The table below illustrates the effect of different substituents on the biological activity of a series of thiourea derivatives.

CompoundRBiological Activity (IC50 in µM)
1H15.2
24-F8.5
34-Cl7.1
44-CF32.3

This is an illustrative table based on general SAR principles for thiourea derivatives and does not represent specific data for "this compound" derivatives.

The 3,4-dimethoxyphenyl moiety in the parent compound is a key structural feature. Alkoxy groups, such as the methoxy (B1213986) group (-OCH3), can significantly influence the biological activity of a compound.

Electronic Effects: The methoxy group is an electron-donating group through resonance, which can increase the electron density of the phenyl ring and influence its interaction with biological targets.

Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions within a binding site.

Conformational Influence: The presence of two methoxy groups at positions 3 and 4 can influence the preferred conformation of the phenyl ring relative to the thiourea core.

In a series of N-(6-Methoxy-BT-2-yl)-N′-(3-methoxy-phenyl)(thio)ureas, the presence and position of the methoxy groups were found to be important for their inhibitory activity on human 17β-HSD1 farmaciajournal.com.

The table below shows the hypothetical effect of varying alkoxy substituents on the activity of an aminophenylthiourea scaffold.

CompoundR1R2Biological Activity (Relative Potency)
1HH1
2OCH3H2.5
3OCH3OCH34.2
4OCH2CH3OCH2CH33.8

This is an illustrative table based on general SAR principles for thiourea derivatives and does not represent specific data for "this compound" derivatives.

The three-dimensional structure of a molecule is crucial for its interaction with a biological target. The steric bulk of substituents and the resulting conformational preferences can have a profound impact on biological activity.

Steric Bulk: The size of the substituents on the phenyl ring can influence how the molecule fits into a binding pocket. While some bulk may be beneficial for occupying hydrophobic pockets, excessive bulk can lead to steric clashes and a loss of activity.

Conformational Preferences: The thiourea linkage allows for rotational freedom, leading to different possible conformations. The presence of bulky groups like the dimethoxyphenyl moiety can restrict this rotation and favor certain conformations. Computational studies on N-aryl ureas have shown that the methylation pattern significantly affects the conformational preference of the system nih.govresearchgate.net. Understanding the preferred conformation of the active compound is key for designing more rigid and potent analogues.

Comparative SAR Analysis between Thiourea and Urea (B33335) Analogues

The replacement of the sulfur atom in a thiourea with an oxygen atom to form the corresponding urea analogue can lead to significant changes in biological activity. This is due to the differences in the physicochemical properties of sulfur and oxygen.

Hydrogen Bonding: The N-H protons in ureas are generally more acidic than in thioureas, making them stronger hydrogen bond donors. Conversely, the sulfur atom in thioureas is a better hydrogen bond acceptor than the oxygen atom in ureas in certain contexts.

Electronic Properties: The carbonyl group in ureas is more polarized than the thiocarbonyl group in thioureas.

Size and Lipophilicity: Sulfur is larger and more lipophilic than oxygen.

In a study comparing the larvicidal activity of thiourea and urea derivatives, the thiourea derivatives were found to be much more potent than their corresponding urea counterparts nih.gov. However, in other biological systems, urea derivatives may exhibit superior activity. A direct comparison of the biological activity of "this compound" and its urea analogue would be necessary to determine the optimal scaffold for a specific target.

Ligand-Based and Target-Based Design Strategies for Optimized Activity

The development of optimized thiourea derivatives can be guided by both ligand-based and target-based drug design strategies.

Ligand-Based Design: This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the analysis of the SAR of a series of active compounds.

Pharmacophore Modeling: This involves identifying the essential structural features (pharmacophore) required for biological activity.

QSAR: As mentioned earlier, QSAR models can be developed to predict the activity of new compounds based on their physicochemical properties farmaciajournal.comresearchgate.net. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide a more detailed understanding of the steric and electrostatic requirements for activity nih.govnih.gov.

Target-Based Design: This approach is employed when the 3D structure of the target protein is known.

Molecular Docking: This computational technique predicts the binding mode and affinity of a ligand to a target protein. It can be used to screen virtual libraries of compounds and to prioritize candidates for synthesis and testing. Molecular docking studies have been used to investigate the interaction of thiourea derivatives with various biological targets mdpi.com.

Structure-Based Design: The knowledge of the target's binding site allows for the rational design of new ligands that are complementary in shape and chemical properties to the active site.

By integrating these computational methods with traditional medicinal chemistry approaches, it is possible to accelerate the discovery and optimization of novel and effective thiourea-based therapeutic agents.

Molecular Mechanisms of Action and Biological Target Interactions of 3 Amino 1 3,4 Dimethoxyphenyl Thiourea Compounds

Enzyme Inhibition Profiles and Mechanisms

The unique structural features of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea, including the thiourea (B124793) moiety, the dimethoxyphenyl ring, and the terminal amino group, contribute to its ability to interact with and inhibit a variety of enzymes. The following sections detail its inhibitory effects on specific enzymes.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

While specific inhibitory concentration (IC50) values for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are not extensively documented in publicly available literature, the broader class of thiourea derivatives has been investigated for their potential as cholinesterase inhibitors. Research into novel inhibitors for these enzymes is crucial in the context of neurodegenerative diseases like Alzheimer's disease, where the modulation of acetylcholine (B1216132) levels is a key therapeutic strategy. The inhibitory mechanism of thiourea derivatives can involve interactions with the catalytic or peripheral anionic sites of the cholinesterase enzymes. Further empirical studies are required to fully elucidate the specific inhibitory kinetics and potency of this compound against AChE and BChE.

Glutaminyl Cyclase (QC) Inhibition

This compound, also known by the identifier PBD150, has been identified as a potent inhibitor of human glutaminyl cyclase (QC). This enzyme is implicated in the formation of neurotoxic pyroglutamate-amyloid-beta (pE-Aβ) peptides, which are key players in the pathogenesis of Alzheimer's disease. The inhibitory activity of this compound is well-characterized, with a reported inhibition constant (Ki) of 0.49 µM and an IC50 value of 60 nM .

Table 1: Inhibitory Activity of this compound against Glutaminyl Cyclase (QC)

ParameterValue
Target Enzyme Human Glutaminyl Cyclase (QC)
Inhibitor This compound (PBD150)
Ki 0.49 µM
IC50 60 nM

Urease Enzyme Inhibition

Inhibition of Mycobacterium tuberculosis Enoyl Reductase (InhA)

The enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. It is the primary target of the frontline anti-tuberculosis drug isoniazid. Thiourea derivatives have been investigated as potential direct inhibitors of InhA. Molecular docking studies of analogous thiourea compounds with InhA have revealed potential binding interactions. These simulations suggest that the thiourea moiety can form hydrogen bonds with key residues such as Met98 within the active site, while the aromatic portions of the molecule can engage in hydrophobic interactions. For this compound specifically, computational models predict favorable binding energies, suggesting a moderate to strong affinity for InhA. However, experimental data confirming the direct inhibition and providing IC50 values are needed to validate these computational predictions.

Tyrosinase Enzyme Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. Thiourea-containing compounds have been reported as tyrosinase inhibitors. The proposed mechanism of inhibition involves the chelation of the copper ions present in the active site of the enzyme by the sulfur atom of the thiourea group. This interaction prevents the binding of the natural substrate, L-tyrosine, and subsequent enzymatic reactions. While the potential for this compound to inhibit tyrosinase is plausible based on its chemical structure, specific kinetic studies and IC50 values are required to determine its efficacy and mechanism of inhibition.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B can enhance insulin sensitivity. Various classes of organic molecules have been explored as PTP1B inhibitors. While there is a general interest in small molecule inhibitors for PTP1B, specific research detailing the inhibitory activity and mechanism of this compound against this enzyme is not yet prominent in the available scientific literature. Further investigation is necessary to ascertain its potential as a PTP1B inhibitor.

Receptor Binding and Non-Covalent Interactions

The biological effects of thiourea derivatives are also mediated through non-covalent interactions, such as receptor binding and hydrogen bonding. These interactions are crucial for their roles as anion receptors and their ability to bind to protein targets.

Thiourea derivatives are well-recognized for their ability to act as anion receptors, a function that is central to the field of supramolecular chemistry. researchgate.net The design of synthetic receptors capable of binding anions is driven by the important roles that anions play in biological, chemical, and environmental systems. researchgate.net The thiourea moiety is a particularly effective hydrogen-bond donor, which is a key feature for anion recognition. researchgate.net

The development of chemosensors for biologically important anions, such as carboxylates, is an active area of research. researchgate.net The binding of anions by thiourea-based receptors can be detected through various spectroscopic methods, leading to applications in sensing and detection. researchgate.net

The primary mechanism through which thiourea derivatives bind to anions is through the formation of multiple hydrogen bonds. researchgate.net The N-H protons of the thiourea group act as hydrogen bond donors, interacting with the electron-rich anion. The strength and specificity of this binding are influenced by factors such as the conformational complementarity between the receptor and the anion, as well as the basicity of the anion. researchgate.net

In some cases, the interaction between a highly basic anion and the thiourea receptor can lead to proton transfer, resulting in the deprotonation of the thiourea. This process can cause significant changes in the spectroscopic properties of the compound, such as a color change, which can be utilized for colorimetric sensing. nih.gov

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key protein involved in the growth of certain types of cancer cells, particularly in breast cancer. biointerfaceresearch.com While direct studies on the interaction of this compound with the HER2 protein are not available, research on other thiourea derivatives has shown promising results. biointerfaceresearch.com

A novel series of 1-aryl-3-(pyridin-2-yl) substituted thiourea derivatives have been synthesized and evaluated as potential anticancer agents. biointerfaceresearch.com In vitro studies demonstrated that one of these thiourea derivatives exhibited high antitumor activity against HER2-positive breast cancer cell lines, with IC50 values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 cells, respectively. biointerfaceresearch.com The potent activity of these compounds is attributed to their ability to inhibit the HER2 protein. biointerfaceresearch.com The introduction of heterocyclic substituents into the thiourea structure can enhance their specificity and interactions with target proteins, making them potent anticancer agents. biointerfaceresearch.com

Compound Cell Line IC50 (µM)
Thiourea derivative 20MCF-71.3
Thiourea derivative 20SkBR30.7

This interactive table shows the in vitro antitumor activity of a specific thiourea derivative against breast cancer cell lines.

Nucleic Acid Interactions: DNA Binding and Modifications

Currently, there is a lack of direct scientific evidence from published research specifically detailing the interactions of this compound with nucleic acids, including DNA binding and modifications. However, the broader class of thiourea-containing compounds has been investigated for such properties. For instance, certain platinum-acridine hybrid agents that include a thiourea moiety have been shown to bind to DNA. In these complexes, the replacement of the thiourea sulfur with an amidine nitrogen was found to increase the rate of platinum binding to DNA. These studies, while not directly involving this compound, suggest that the thiourea structure can be a component of DNA-interacting molecules.

Furthermore, the dimethoxyphenyl group present in this compound could potentially facilitate interactions with viral polymerases, a characteristic observed in other non-nucleoside reverse transcriptase inhibitors (NNRTIs). vulcanchem.com This suggests a possible, though yet unproven, avenue for nucleic acid-related interactions.

Modulation of Intracellular Signaling Pathways

The influence of this compound on various intracellular signaling pathways is a key area of its biological activity, with implications for apoptosis, inflammation, and cellular development.

Apoptosis Induction and Related Biochemical Events

While specific studies on this compound's role in apoptosis are not available, research on analogous thiourea derivatives indicates a potential for inducing programmed cell death. Substituted thiourea compounds have demonstrated cytotoxic effects against various cancer cell lines, leading to late apoptosis or necrosis. nih.gov The process of apoptosis is intricate, involving a cascade of events orchestrated by caspases and regulated by the Bcl-2 family of proteins.

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov They exist as inactive zymogens and are activated through proteolytic cleavage in response to apoptotic stimuli. nih.govnih.gov The activation of initiator caspases, such as caspase-8 and caspase-9, triggers a cascade that leads to the activation of effector caspases, like caspase-3, which then cleave a multitude of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.govnih.gov

The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak, Bid, Bad, Puma, Noxa). nih.govnih.govresearchgate.net The balance between these opposing factions determines the cell's fate. Anti-apoptotic proteins prevent the release of mitochondrial cytochrome c, a key event in apoptosis initiation, while pro-apoptotic proteins promote it. nih.gov Given that other thiourea derivatives have been shown to induce apoptosis, it is plausible that this compound may also modulate the activity of caspases and Bcl-2 family proteins, though direct experimental evidence is required to confirm this.

Inhibition of Interleukin-6 (IL-6) Secretion

Research has indicated that certain thiourea derivatives can act as inhibitors of Interleukin-6 (IL-6) secretion in cancer cells. nih.gov IL-6 is a pleiotropic cytokine with a significant role in inflammation and is implicated in the pathogenesis of various diseases. nih.gov The inhibition of IL-6 secretion by thiourea compounds suggests a potential anti-inflammatory mechanism of action. One study on substituted thiourea derivatives showed a reduction in IL-6 levels in colon cancer cell lines. nih.gov While this study did not specifically test this compound, it provides a basis for investigating its potential to modulate IL-6 secretion and thereby exert anti-inflammatory effects.

Wnt/β-catenin Signaling Pathway Modulation

There is currently no available scientific literature that directly investigates the effect of this compound on the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development and is often dysregulated in cancer. mdpi.comnih.govnih.gov The core of the canonical Wnt pathway is the regulation of the transcriptional coactivator β-catenin. mdpi.com In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." mdpi.com Wnt signaling inhibits this complex, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression. mdpi.com Given the importance of this pathway in disease, exploring the potential modulatory effects of this compound would be a valuable area for future research.

Elucidation of Specific Binding Modes and Active Site Interactions

Molecular docking studies have provided insights into the potential binding modes of this compound with biological targets. Simulations of analogous thioureas with InhA, an enzyme from Mycobacterium tuberculosis, revealed hydrogen bonding and hydrophobic interactions within the active site. vulcanchem.com Similar modeling for this compound predicts moderate to strong binding affinities. vulcanchem.com

Furthermore, thiourea derivatives have been identified as inhibitors of glutaminyl cyclase (QC), an enzyme implicated in Alzheimer's disease. vulcanchem.com It is hypothesized that the amino group of this compound could engage in hydrogen bonding with the catalytic zinc ion in the active site of QC. vulcanchem.com

The thiourea moiety is recognized for its ability to form multiple stable hydrogen bonds with various residues in the active sites of enzymes and receptors, which can also influence key physicochemical properties like solubility and permeability.

Table of Predicted Binding Energies

Target EnzymePredicted Binding Energy (kcal/mol)
InhA (M. tuberculosis)-9.5 to -11.0

Note: These values are based on computational modeling of this compound and analogous compounds and indicate a moderate to strong binding affinity. vulcanchem.com

Computational Chemistry and in Silico Methodologies for Thiourea Research

Molecular Docking Simulations for Ligand-Target Complexation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.

Molecular docking simulations are employed to predict the binding conformation and estimate the binding affinity of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea within the active site of a biological target. The binding affinity, often expressed as a docking score or binding energy in kcal/mol, indicates the strength of the interaction. A lower binding energy value typically corresponds to a more stable ligand-receptor complex.

Computational modeling for this compound predicts binding energies in the range of -9.5 to -11.0 kcal/mol, which suggests a moderate to strong binding affinity for potential targets. vulcanchem.com The thiourea (B124793) functional group is a key contributor to binding, capable of forming multiple hydrogen bonds that stabilize the complex. d-nb.inforesearchgate.net The 3,4-dimethoxyphenyl group can engage in hydrophobic and van der Waals interactions, further anchoring the ligand within the binding pocket. vulcanchem.com

Table 1: Predicted Binding Affinity for this compound

Parameter Predicted Value Implication

Note: Data is based on predictive modeling for this compound. vulcanchem.com

Beyond predicting affinity, docking studies identify the specific amino acid residues that form key interactions with the ligand. These interactions are fundamental to the molecule's mechanism of action and selectivity. For thiourea derivatives, common interactions include:

Hydrogen Bonds: The N-H protons and the sulfur atom of the thiourea moiety are excellent hydrogen bond donors and acceptors, respectively. researchgate.netmdpi.com They frequently interact with polar or charged residues such as serine, threonine, aspartate, and glutamate.

Hydrophobic Interactions: The aromatic 3,4-dimethoxyphenyl ring interacts favorably with nonpolar residues like alanine, valine, leucine, and phenylalanine within the hydrophobic pockets of an enzyme. mpg.de

π-π Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. mdpi.com

In docking simulations of analogous thiourea compounds against enzymes like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a common target for antitubercular drugs, hydrogen bonds with residues such as Met98 have been observed. vulcanchem.comnih.gov The sulfur atom of the thiourea core and the nitrogen atoms are crucial for these interactions, highlighting the importance of this functional group for inhibitory activity. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed information about the electronic properties and geometric structure of molecules. DFT is used to optimize molecular geometries, calculate electronic energies, and predict various molecular properties that are difficult to determine experimentally. scispace.comresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. nih.gov

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

Energy Gap (ΔE): A small HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov A large gap implies higher stability. nih.gov

For thiourea derivatives, DFT calculations are used to determine these energy levels. The analysis helps in understanding the charge transfer possibilities within the molecule and its potential to interact with receptor sites. researchgate.net The presence of the electron-donating amino and dimethoxy groups on the phenyl ring of this compound would be expected to raise the HOMO energy level, potentially influencing its reactivity and binding characteristics.

Table 2: Representative Frontier Orbital Energies from DFT Studies on Related Aromatic Compounds

Parameter Typical Calculated Value (eV)
EHOMO -6.0 to -5.5 eV
ELUMO -1.5 to -1.0 eV

Note: These values are representative examples from DFT/B3LYP calculations on structurally related aromatic and heterocyclic molecules and are for illustrative purposes. nih.govnih.gov

The thiourea functional group can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). mdpi.com DFT calculations are essential for determining the relative stability of these tautomers. In most cases, including aqueous solutions, the thione form is energetically more favorable and thus more prevalent. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods to correlate these descriptors with the activity.

For a compound like this compound, a QSAR model would utilize various descriptors to predict its potential biological activity:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the dimethoxy and amino substituents.

Steric Descriptors: Including molecular volume, surface area, and specific shape indices.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological Descriptors: Which describe the connectivity and branching of the molecule.

QSAR studies on other series of derivatives have shown that properties like lipophilicity and the presence of specific pharmacophoric features, such as hydrogen bond acceptors and aromatic rings, are often key drivers of activity. nih.govnih.gov A QSAR model could predict how modifications to the this compound structure—for instance, changing the substituents on the phenyl ring or altering the amino group—would likely affect its biological potency, thereby guiding the synthesis of more effective analogues. nih.gov

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In modern drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. For thiourea derivatives, including this compound, computational, or in silico, methods provide a rapid and cost-effective means of predicting these pharmacokinetic parameters. These predictive models utilize the chemical structure of a molecule to forecast its behavior within a biological system, thereby guiding the selection and optimization of drug candidates before extensive experimental testing is undertaken.

A variety of software and web-based tools, such as SwissADME and pkCSM, are employed to calculate a range of physicochemical properties and pharmacokinetic parameters. These predictions are often guided by established principles like Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a compound and its potential for oral bioavailability. For a compound like this compound, these tools can generate a comprehensive ADME profile.

Key predicted parameters include:

Lipophilicity: Often expressed as logP, this parameter indicates a compound's solubility in lipids versus water, which influences its ability to cross cell membranes.

Water Solubility: A crucial factor for drug formulation and absorption in the gastrointestinal tract.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates the likelihood of a compound crossing the protective barrier of the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions by assessing whether the compound inhibits key metabolic enzymes.

The data generated from these in silico analyses are instrumental in the early stages of research, allowing chemists to prioritize compounds with more favorable ADME profiles for further development.

Table 1: Predicted ADME and Physicochemical Properties for this compound Note: The following values are representative examples based on typical in silico predictions for similar thiourea derivatives and are for illustrative purposes.

ParameterPredicted Value/ClassificationSignificance in Drug Discovery
Physicochemical Properties
Molecular Weight< 500 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity)1.0 - 3.0Optimal range for membrane permeability and solubility.
Topological Polar Surface Area (TPSA)< 140 ŲInfluences membrane permeability and oral bioavailability.
Number of H-bond Donors< 5Adherence to Lipinski's Rule of Five.
Number of H-bond Acceptors< 10Adherence to Lipinski's Rule of Five.
Pharmacokinetics
Gastrointestinal AbsorptionHighIndicates good potential for oral absorption.
BBB PermeantNoSuggests low potential for central nervous system side effects.
CYP1A2 InhibitorNoLower risk of metabolic drug-drug interactions.
CYP2C9 InhibitorYesPotential for interactions with drugs metabolized by this enzyme.
CYP3A4 InhibitorNoLower risk of interactions with a wide range of common drugs.
Drug-Likeness
Lipinski's Rule0 ViolationsHigh likelihood of being an orally active drug.
Bioavailability Score0.55Indicates good potential for reaching systemic circulation.

Chemometric and Statistical Approaches in Data Analysis

Chemometrics and statistical methods are integral to the analysis of data in thiourea research, particularly through the application of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. farmaciajournal.com This approach is fundamental in modern drug design, as it allows for the prediction of a compound's activity based on its molecular properties, thereby guiding the synthesis of more potent and selective analogs. sciencepublishinggroup.com

The core principle of QSAR is to correlate variations in the biological activity of compounds with variations in their structural or physicochemical properties, which are quantified by molecular descriptors. nih.gov For thiourea derivatives, these descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges and dipole moments, which describe the electronic aspects of the molecule.

Steric Descriptors: Including molecular volume, surface area, and shape indices, which relate to the size and shape of the molecule. nih.gov

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which quantifies the lipophilicity of the compound. nih.gov

Topological Descriptors: Numerical values derived from the graph representation of the molecule, describing atomic connectivity.

The process of developing a QSAR model involves several key steps. First, a dataset of thiourea compounds with experimentally determined biological activities is compiled. Next, a variety of molecular descriptors are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR), are then employed to build a mathematical equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable). nih.gov The validity and predictive power of the resulting model are then rigorously assessed using statistical metrics like the correlation coefficient (R²) and cross-validation techniques. nih.gov

These QSAR models provide valuable insights into the structure-activity relationships within the thiourea class of compounds, highlighting which molecular features are crucial for their biological effects. This knowledge enables the rational design of new derivatives, such as modifications to the this compound scaffold, with potentially enhanced activity. nih.gov

Table 2: Conceptual Framework for a QSAR Study of Thiourea Derivatives

Component of QSAR StudyDescriptionExample for Thiourea Derivatives
Dataset A collection of thiourea compounds with measured biological activity (e.g., enzyme inhibition).A series of 3-Amino-1-phenylthiourea analogs with varying substituents on the phenyl ring.
Dependent Variable (Y) The quantitative measure of biological activity.IC₅₀ values for a target enzyme.
Independent Variables (X) Calculated molecular descriptors that quantify structural and physicochemical properties.LogP (hydrophobicity), Molecular Weight (size), Dipole Moment (polarity), van der Waals volume. nih.gov
Statistical Method The algorithm used to create the mathematical model linking descriptors to activity.Multiple Linear Regression (MLR). nih.gov
QSAR Model Equation A linear or non-linear equation representing the relationship.Activity (log 1/IC₅₀) = c₀ + c₁(logP) + c₂(Molecular Weight) + ...
Model Validation Statistical tests to ensure the model is robust, predictive, and not due to chance correlation.R² (coefficient of determination), Q² (cross-validated R²), external validation with a test set. nih.gov

Coordination Chemistry of Thiourea Derivatives and Metal Complexation

Thiourea (B124793) Compounds as Ligands for Transition Metals

Thiourea and its derivatives are versatile ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. sphinxsai.com The coordinating ability of these compounds stems from the presence of multiple donor atoms, primarily the sulfur and nitrogen atoms of the thiourea backbone. ksu.edu.tr These ligands can coordinate to metal centers in a monodentate or bidentate fashion, and in some cases, act as bridging ligands to form polynuclear complexes. The electronic properties of substituents on the thiourea framework can influence the donor strength of the ligand and the stability of the resulting metal complexes.

Synthesis and Characterization of Thiourea-Metal Complexes

The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the thiourea ligand with a suitable metal salt in an appropriate solvent. nih.gov The reaction conditions, such as temperature, solvent, and stoichiometry of the reactants, can be varied to obtain complexes with different coordination numbers and geometries.

Characterization of these complexes involves a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the structure of the complex in solution. Electronic spectroscopy (UV-Vis) can give insights into the geometry of the coordination sphere around the metal ion.

Donor Atom Preferences (N, S, O) in Metal Coordination

Thiourea derivatives possess multiple potential donor atoms: the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the amino groups, and in the case of 3-Amino-1-(3,4-dimethoxyphenyl)thiourea, the oxygen atoms of the methoxy (B1213986) groups on the phenyl ring. The preference for a particular donor atom depends on several factors, including the nature of the metal ion (as described by Hard and Soft Acid-Base theory), the steric hindrance around the potential coordination sites, and the solvent used for the synthesis. ksu.edu.tr

Generally, the soft sulfur atom is the preferred coordination site for soft metal ions like Ag(I), Au(I), and Hg(II). Harder metal ions may prefer coordination with the harder nitrogen or oxygen atoms. In many instances, thiourea derivatives act as bidentate ligands, coordinating through both sulfur and a nitrogen atom to form a stable chelate ring.

Potential Applications of Thiourea-Metal Complexes in Chemical Research (excluding clinical)

Metal complexes of thiourea derivatives have found applications in various areas of chemical research. Their catalytic activity is an area of significant interest, with some complexes being investigated as catalysts in organic synthesis. Additionally, the unique photophysical properties of some thiourea-metal complexes make them potential candidates for use in materials science, for example, as components in sensing or light-emitting devices. The ability of the thiourea ligand to stabilize different oxidation states of metal ions also makes these complexes useful in the study of redox chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-1-(3,4-dimethoxyphenyl)thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Thiourea derivatives are typically synthesized via condensation of amines with carbon disulfide or isothiocyanates. For this compound, a two-step approach is recommended:

Primary amine activation : React 3,4-dimethoxyaniline with thiophosgene to generate the corresponding isothiocyanate intermediate.

Thiourea formation : Treat the intermediate with a secondary amine (e.g., methylamine) in anhydrous ethanol under reflux (70–80°C) for 6–8 hours.

  • Critical Parameters :
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying.
  • Temperature control : Excessive heat (>90°C) promotes decomposition; monitor via TLC.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. How can X-ray crystallography validate the molecular structure of this compound, and what are typical crystallographic parameters?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation of a saturated acetonitrile solution at 4°C.
  • Data collection : Use a diffractometer (e.g., Agilent SuperNova Dual) with MoKα radiation (λ = 0.71073 Å).
  • Refinement : SHELXL-2018 for structure solution (R1 < 0.05).
    • Example Data :
ParameterValue
Space groupP21/c
Unit cell (Å, °)a=8.9347, b=14.4915, c=14.7818, β=103.446
Z4
R-factor0.049
  • Key observations : Intramolecular N–H⋯S hydrogen bonds stabilize the thiourea core .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli; CLSI guidelines).
  • Antioxidant : DPPH radical scavenging (IC50 < 100 µM indicates potency).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    • Note : The 3,4-dimethoxyphenyl moiety enhances membrane permeability, but metabolic stability requires further PK/PD studies .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate electronic properties and reactive sites in this compound?

  • Methodological Answer :

  • Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
  • Key analyses :

Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gap to predict charge transfer (ΔE < 3 eV suggests high reactivity).

Electrostatic Potential (ESP) : Identify nucleophilic (N–H) and electrophilic (C=S) regions.

  • Validation : Compare computed IR spectra with experimental data (RMSD < 10 cm⁻¹) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Common discrepancies arise from:

  • Solubility variability : Use DMSO stock solutions standardized to ≤0.1% v/v in assays.
  • Assay interference : Confirm thiourea stability via HPLC (e.g., degradation in PBS pH 7.4 at 37°C).
  • Statistical rigor : Apply ANOVA with post-hoc Tukey test (p < 0.05).
    • Case Study : Inconsistent anticancer results may stem from cell line-specific ABC transporter expression. Perform efflux pump inhibition assays (e.g., verapamil co-treatment) .

Q. How does polymorphism affect crystallographic and spectroscopic outcomes, and how can it be controlled?

  • Methodological Answer :

  • Polymorph screening : Use solvent-drop grinding (CH3CN, EtOH, THF) and analyze via PXRD.
  • Thermal analysis : DSC/TGA to identify stable forms (melting point ± 2°C indicates polymorphism).
  • Impact on bioactivity : Form I (monoclinic) may exhibit 2–3× higher solubility than Form II (orthorhombic) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.